3-(4-fluorobenzyl)-5-methyl-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thieno[2,3-d]pyrimidin-4(3H)-one
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Description
3-(4-fluorobenzyl)-5-methyl-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thieno[2,3-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C23H17FN4O2S and its molecular weight is 432.47. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is Casein Kinase 2 (CK2) . CK2 is a serine/threonine protein kinase that is involved in cell cycle control, DNA repair, and protein synthesis .
Mode of Action
This compound acts as an ATP-competitive inhibitor of CK2 . It binds to the ATP-binding site of CK2, preventing ATP from binding and thus inhibiting the kinase activity of CK2 .
Biochemical Pathways
The inhibition of CK2 by this compound affects several biochemical pathways. CK2 is involved in the regulation of various cellular processes, including cell cycle progression, apoptosis, and transcription. By inhibiting CK2, this compound can disrupt these processes, leading to altered cell function .
Result of Action
The result of the action of this compound is the inhibition of CK2 activity, which can lead to altered cell function. This can have potential therapeutic effects, such as the treatment of diseases where CK2 is overactive .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the presence of other molecules that compete for the ATP-binding site of CK2 can affect the efficacy of this compound. Additionally, factors such as pH and temperature can influence the stability of the compound and its ability to bind to CK2 .
Properties
IUPAC Name |
3-[(4-fluorophenyl)methyl]-5-methyl-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thieno[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17FN4O2S/c1-13-4-3-5-16(10-13)20-26-21(30-27-20)19-14(2)18-22(31-19)25-12-28(23(18)29)11-15-6-8-17(24)9-7-15/h3-10,12H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBRDDCJVRJJKLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=C(C4=C(S3)N=CN(C4=O)CC5=CC=C(C=C5)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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